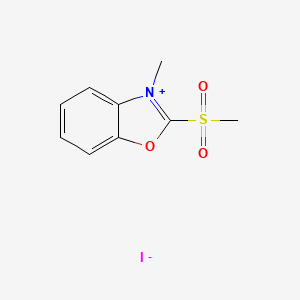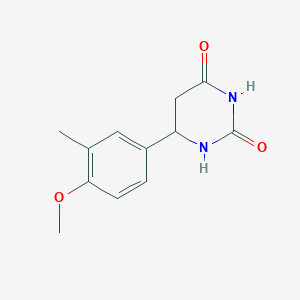
6-(4-Methoxy-3-methylphenyl)dihydropyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-Methoxy-3-methylphenyl)dihydropyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound It belongs to the class of dihydropyrimidines, which are known for their diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methoxy-3-methylphenyl)dihydropyrimidine-2,4(1H,3H)-dione typically involves a multi-step process:
Starting Materials: The synthesis begins with the appropriate substituted benzaldehyde, urea, and ethyl acetoacetate.
Reaction Conditions: These starting materials undergo a Biginelli reaction, which is a one-pot condensation reaction. The reaction is usually carried out in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid.
Temperature and Time: The reaction mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, improved yields, and reduced reaction times. The use of automated systems also enhances the reproducibility and efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-(4-Methoxy-3-methylphenyl)dihydropyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrimidine derivatives with different substitution patterns.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the dihydropyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyrimidine derivatives, while reduction can produce various dihydropyrimidine derivatives.
Aplicaciones Científicas De Investigación
6-(4-Methoxy-3-methylphenyl)dihydropyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 6-(4-Methoxy-3-methylphenyl)dihydropyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
6-Phenyl-2,4-dihydropyrimidine-2,4(1H,3H)-dione: Lacks the methoxy and methyl substituents on the phenyl ring.
6-(4-Methoxyphenyl)dihydropyrimidine-2,4(1H,3H)-dione: Lacks the methyl substituent on the phenyl ring.
6-(3-Methylphenyl)dihydropyrimidine-2,4(1H,3H)-dione: Lacks the methoxy substituent on the phenyl ring.
Uniqueness
The presence of both methoxy and methyl substituents on the phenyl ring of 6-(4-Methoxy-3-methylphenyl)dihydropyrimidine-2,4(1H,3H)-dione makes it unique. These substituents can influence the compound’s chemical reactivity, biological activity, and overall properties, distinguishing it from other similar compounds.
Propiedades
Número CAS |
651718-05-7 |
|---|---|
Fórmula molecular |
C12H14N2O3 |
Peso molecular |
234.25 g/mol |
Nombre IUPAC |
6-(4-methoxy-3-methylphenyl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C12H14N2O3/c1-7-5-8(3-4-10(7)17-2)9-6-11(15)14-12(16)13-9/h3-5,9H,6H2,1-2H3,(H2,13,14,15,16) |
Clave InChI |
PKGPSUJBAHNJEE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)C2CC(=O)NC(=O)N2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


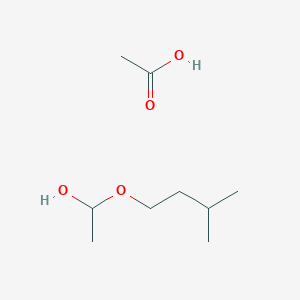
![9,9'-(4-Methyl-1,2-phenylene)bis(9-phosphabicyclo[3.3.1]nonane)](/img/structure/B12517144.png)


![3-(2-Methoxyphenyl)-6-propan-2-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12517162.png)
![N-(Benzo[d][1,3]dioxol-5-yl)-2-((3-(furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide](/img/structure/B12517164.png)
![Lithium {4-[bis(2,4,6-trimethylphenyl)boranyl]-3,5-dimethylphenyl}methanide](/img/structure/B12517171.png)
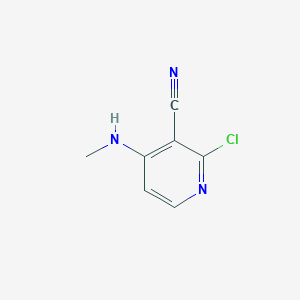
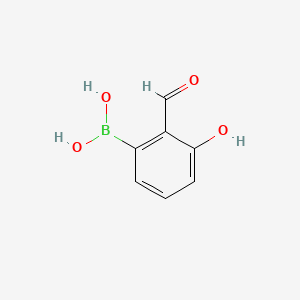
![5-[(3-Ethoxy-4-pentoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B12517187.png)
![Methyl 2-[4-(benzyloxy)phenoxy]-2-methylbutanoate](/img/structure/B12517188.png)

![3-tert-Butyl-2-formyl-4-methoxy-5-[2-(trimethylsilyl)ethoxy]phenyl carbonate](/img/structure/B12517199.png)
